2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide
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Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE is a synthetic organic compound that features a brominated pyrazole ring and a cyclohexyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Amidation: The brominated pyrazole is reacted with cyclohexylamine and a suitable coupling agent (e.g., EDCI or DCC) to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the bromination and amidation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of the de-brominated pyrazole compound.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its brominated pyrazole ring makes it a versatile intermediate for further functionalization.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazole ring, which is a common pharmacophore in drug design.
Medicine
In medicinal chemistry, 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The bromine atom and the cyclohexyl group could play roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDINE: Contains a pyrimidine ring instead of a cyclohexyl group.
Uniqueness
The uniqueness of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE lies in its combination of a brominated pyrazole ring with a cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview should provide a comprehensive understanding of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C13H20BrN3O |
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Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-cyclohexylpropanamide |
InChI |
InChI=1S/C13H20BrN3O/c1-9-12(14)8-17(16-9)10(2)13(18)15-11-6-4-3-5-7-11/h8,10-11H,3-7H2,1-2H3,(H,15,18) |
InChI Key |
CWXPRRQHMDSMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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